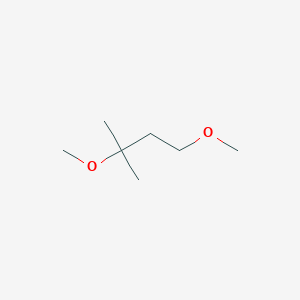

1,3-Dimethoxy-3-methylbutane

Description

1,1-Dimethoxy-3-methylbutane (CAS RN: 57094-35-6) is an acetal derivative with the molecular formula C₇H₁₆O₂ and an average molecular mass of 132.203 g/mol . Structurally, it features two methoxy groups at the C1 position and a methyl branch at C3, making it the dimethyl acetal of isovaleraldehyde (3-methylbutanal). This compound is characterized by its stability as an acetal, which is resistant to nucleophilic attack under neutral or basic conditions. It is commonly used as a solvent or intermediate in organic synthesis due to its ability to protect carbonyl groups during reactions .

Propriétés

Formule moléculaire |

C7H16O2 |

|---|---|

Poids moléculaire |

132.20 g/mol |

Nom IUPAC |

1,3-dimethoxy-3-methylbutane |

InChI |

InChI=1S/C7H16O2/c1-7(2,9-4)5-6-8-3/h5-6H2,1-4H3 |

Clé InChI |

QFZHLUALUIUUDW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(CCOC)OC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: Le 1,3-diméthoxy-3-méthylbutane peut être synthétisé par réaction de l'isobutylène et du méthylal . Cette réaction implique généralement l'utilisation d'un catalyseur acide pour faciliter la formation du produit souhaité .

Méthodes de production industrielle: En milieu industriel, la production de 1,3-diméthoxy-3-méthylbutane peut impliquer l'oxydation de l'isobutane pour former de l'hydroperoxyde de tert-butyle , suivie de sa réaction avec le méthanol en conditions acides pour produire du méthylal . Le méthylal réagit ensuite avec l'isobutylène pour donner du 1,3-diméthoxy-3-méthylbutane .

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 1,3-diméthoxy-3-méthylbutane a plusieurs applications dans la recherche scientifique:

Biologie et médecine: Bien que les applications spécifiques en biologie et en médecine soient moins documentées, ses dérivés peuvent être explorés pour une activité biologique potentielle.

5. Mécanisme d'action

Le mécanisme par lequel le 1,3-diméthoxy-3-méthylbutane exerce ses effets implique l'interaction de ses groupes méthoxy avec divers réactifs. Par exemple, lors de l'hydrolyse, les groupes méthoxy sont protonés et ensuite remplacés par des groupes hydroxyle, conduisant à la formation de méthanol et d'un composé carbonylé. Les cibles moléculaires et les voies impliquées dans ses réactions sont principalement dictées par la nature des réactifs et des conditions utilisés.

Applications De Recherche Scientifique

1,3-Dimethoxy-3-methylbutane has several applications in scientific research:

Biology and Medicine: While specific applications in biology and medicine are less documented, its derivatives may be explored for potential biological activity.

Industry: It is used in the production of isoprene , a key monomer in the manufacture of synthetic rubber.

Mécanisme D'action

The mechanism by which 1,3-dimethoxy-3-methylbutane exerts its effects involves the interaction of its methoxy groups with various reagents. For example, during hydrolysis, the methoxy groups are protonated and subsequently replaced by hydroxyl groups, leading to the formation of methanol and a carbonyl compound . The molecular targets and pathways involved in its reactions are primarily dictated by the nature of the reagents and conditions used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

1,1,3-Trimethoxybutane (C₇H₁₆O₃)

- Molecular Weight : 148.20 g/mol .

- Structure : Features three methoxy groups (at C1, C1, and C3) compared to two in 1,1-dimethoxy-3-methylbutane.

- Reactivity : The additional methoxy group increases polarity and boiling point, making it less volatile. It is used in specialized syntheses requiring multiple protecting groups .

3-Methylbutanol-1 (C₅H₁₂O)

- Molecular Weight : 88.15 g/mol .

- Structure : A primary alcohol with a methyl branch at C3.

- Properties: Higher boiling point (≈132°C) due to hydrogen bonding. Unlike acetals, alcohols are prone to oxidation and nucleophilic substitution. 3-Methylbutanol-1 is used as a solvent but requires careful handling due to flammability .

2-Methylbutanal (C₅H₁₀O)

Structural Isomers and Substituent Effects

1-Iodo-3-methylbutane (C₅H₁₁I)

- Molecular Weight : 198.04 g/mol .

- Structure : Features an iodo substituent instead of methoxy groups.

- Applications : The iodine atom enhances leaving-group ability in SN2 reactions, making it valuable in alkylation processes. Unlike acetals, haloalkanes are more reactive but less stable .

3,3-Dimethylbutene (C₆H₁₂)

Data Table: Key Properties of Compared Compounds

Activité Biologique

1,3-Dimethoxy-3-methylbutane (C7H16O2) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antioxidant properties, anticancer effects, and interactions with biomolecules.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups attached to a branched butane skeleton. Its molecular structure can be represented as follows:

This structure contributes to its unique chemical properties, influencing its reactivity and biological interactions.

Antioxidant Activity

Antioxidant activity is a crucial aspect of the biological profile of this compound. Studies have shown that compounds with similar structures often exhibit significant radical scavenging abilities. For instance, derivatives of related compounds have demonstrated higher antioxidant activities compared to standard antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| This compound | TBD | |

| Ascorbic Acid | 100 | |

| Related Triazole Derivative | 140 |

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. While specific data on this compound is limited, related compounds have shown varying degrees of cytotoxicity against different cancer cell lines. For example, compounds structurally similar to this compound have been tested against glioblastoma and breast cancer cell lines, revealing a selective cytotoxicity that may be relevant for further studies on this compound .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the effects of several related compounds on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, reducing cell viability by up to 46% at specific concentrations . Although direct studies on this compound are lacking, these findings suggest a potential for similar activity.

The mechanisms by which this compound exerts its biological effects are still under investigation. It is hypothesized that its antioxidant properties may play a role in mitigating oxidative stress in cells, which is often linked to cancer progression. Additionally, the interaction with biomolecules such as proteins and nucleic acids could influence cellular pathways involved in apoptosis and cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.